Cas no 90554-82-8 (2,4-Hexadienoyl chloride)

2,4-Hexadienoyl chloride is a conjugated dienoyl chloride with the molecular formula C₆H₇ClO. This reactive intermediate is primarily used in organic synthesis, particularly in Diels-Alder reactions and acylation processes, due to its high electrophilicity and conjugated double-bond system. Its structure allows for efficient cycloaddition and functionalization, making it valuable in the production of fine chemicals, pharmaceuticals, and agrochemicals. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Its reactivity and selectivity make it a preferred choice for constructing complex molecular frameworks in research and industrial applications. Proper storage and handling are essential to maintain stability and prevent decomposition.
2,4-Hexadienoyl chloride structure
2,4-Hexadienoyl chloride structure
Product name:2,4-Hexadienoyl chloride
CAS No:90554-82-8
MF:C6H7ClO
Molecular Weight:130.572180986404
CID:788630

2,4-Hexadienoyl chloride 化学的及び物理的性質

名前と識別子

    • 2,4-Hexadienoyl chloride
    • インチ: 1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-5H,1H3
    • InChIKey: GRTWTVFDPBKQNU-UHFFFAOYSA-N
    • SMILES: C(Cl)(=O)C=CC=CC

じっけんとくせい

  • 密度みつど: 1.058±0.06 g/cm3(Predicted)
  • Boiling Point: 180.5±9.0 °C(Predicted)

2,4-Hexadienoyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
H291205-1mg
2,4-Hexadienoyl Chloride
90554-82-8
1mg
$207.00 2023-05-18
TRC
H291205-10mg
2,4-Hexadienoyl Chloride
90554-82-8
10mg
$1642.00 2023-05-18

2,4-Hexadienoyl chloride 関連文献

2,4-Hexadienoyl chlorideに関する追加情報

Professional Introduction to 2,4-Hexadienoyl chloride (CAS No. 90554-82-8)

2,4-Hexadienoyl chloride, with the chemical formula C₆H₈Cl₂O₂, is a versatile intermediate compound widely utilized in the field of organic synthesis and pharmaceutical chemistry. Its unique structure, featuring a conjugated diene system and a reactive acyl chloride group, makes it a valuable building block for the synthesis of complex molecules. This compound has garnered significant attention in recent years due to its applications in the development of novel therapeutic agents and advanced materials.

The CAS No. 90554-82-8 uniquely identifies this substance in chemical databases and ensures precise identification and handling in research and industrial settings. The presence of two double bonds in the hexadiene backbone imparts reactivity that can be leveraged for various synthetic transformations. Specifically, the acyl chloride functionality at one end of the molecule allows for facile reactions with nucleophiles, enabling the formation of amides, esters, and other derivatives.

In recent years, 2,4-hexadienoyl chloride has been explored as a key intermediate in the synthesis of bioactive molecules. One notable application lies in its use as a precursor for developing non-peptide inhibitors targeting protein-protein interactions. These inhibitors have shown promise in preclinical studies for their ability to modulate signaling pathways involved in inflammation and cancer. The conjugated diene system of 2,4-hexadienoyl chloride can be further functionalized to introduce specific pharmacophores that enhance binding affinity and selectivity.

Moreover, the compound has found utility in materials science, particularly in the synthesis of functional polymers. Researchers have utilized 2,4-hexadienoyl chloride to create polymers with enhanced thermal stability and mechanical properties. These materials are being investigated for applications in aerospace, automotive industries, and electronics due to their desirable physical characteristics. The ability to modify the polymer backbone through reactions involving the acyl chloride group allows for tailoring properties such as flexibility and durability.

The reactivity of 2,4-hexadienoyl chloride also makes it a valuable tool in synthetic organic chemistry for constructing complex cyclic structures. For instance, it can be employed in Diels-Alder reactions to form six-membered rings, which are common motifs in many natural products and pharmaceuticals. This capability has been exploited in efforts to synthesize novel analogs with improved pharmacological profiles.

Recent advancements in green chemistry have prompted investigations into more sustainable synthetic routes involving 2,4-hexadienoyl chloride. Researchers are exploring catalytic methods that minimize waste and reduce energy consumption without compromising yield or purity. Such innovations align with global efforts to promote environmentally responsible chemical manufacturing practices.

In conclusion, 2,4-Hexadienoyl chloride (CAS No. 90554-82-8) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse synthetic strategies, making it indispensable for researchers seeking to develop innovative solutions. As scientific understanding progresses, the utility of this compound is expected to expand further, driving new discoveries and technological advancements.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD